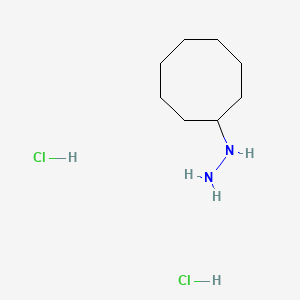
Cyclooctylhydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctylhydrazine dihydrochloride is a chemical compound widely used in scientific research due to its unique properties. It is a derivative of hydrazine, characterized by the presence of a cyclooctyl group attached to the hydrazine moiety. This compound is often utilized in various chemical reactions and has significant applications in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctylhydrazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of cyclooctylhydrazine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclooctylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctylhydrazine oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Cyclooctylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
Cyclooctylhydrazine dihydrochloride can be compared with other hydrazine derivatives such as cyclohexylhydrazine and phenylhydrazine. While all these compounds share a common hydrazine moiety, this compound is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications .
Comparison with Similar Compounds
- Cyclohexylhydrazine
- Phenylhydrazine
- Benzylhydrazine
Cyclooctylhydrazine dihydrochloride stands out due to its unique structural features and versatile applications, making it a compound of significant interest in various scientific fields.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
cyclooctylhydrazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c9-10-8-6-4-2-1-3-5-7-8;;/h8,10H,1-7,9H2;2*1H |
InChI Key |
DDLFJBSWFYZCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















